N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide
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Overview
Description
N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.359 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may serve as a probe or ligand in biological studies, particularly in understanding molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
This compound derivatives: These compounds share a similar core structure but differ in functional groups or substituents.
Other oxolane-containing compounds: Compounds with oxolane rings that exhibit similar chemical properties.
Phenylmethylbut-2-ynamide analogs: Compounds with analogous structures but different substituents on the phenyl or but-2-ynamide moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-5-17(19)18-11-14-6-3-7-15(10-14)12-20-13-16-8-4-9-21-16/h3,6-7,10,16H,4,8-9,11-13H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJQXLLZIAIKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=CC=C1)COCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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